molecular formula C18H26N2O5S B4709822 1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

Cat. No. B4709822
M. Wt: 382.5 g/mol
InChI Key: PMFNRMLQKNCKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential use in medicine. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body. CP-55940 has been shown to have a range of biochemical and physiological effects, and has been investigated for its potential use in treating a variety of conditions.

Mechanism of Action

1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. When this compound binds to these receptors, it activates a range of signaling pathways that can have a variety of effects on cells and tissues. The exact mechanism of action of this compound is still not fully understood, but it is thought to involve the modulation of neurotransmitter release, ion channel activity, and intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anticonvulsant effects. It has also been shown to have effects on appetite, thermoregulation, and cardiovascular function. This compound has been investigated for its potential use in treating a variety of conditions, including chronic pain, multiple sclerosis, epilepsy, and anxiety disorders.

Advantages and Limitations for Lab Experiments

1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has several advantages as a research tool, including its potency and selectivity for the CB1 and CB2 receptors, its ability to cross the blood-brain barrier, and its relatively long half-life. However, this compound also has several limitations, including its complex synthesis and purification, its potential for off-target effects, and its potential for abuse and dependence.

Future Directions

There are many potential future directions for research on 1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors, which could have fewer off-target effects and less potential for abuse and dependence. Another area of interest is the investigation of this compound's potential use in treating conditions such as cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues.

Scientific Research Applications

1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been the subject of numerous scientific studies, particularly in the field of cannabinoid pharmacology. It has been investigated for its potential use in treating a variety of conditions, including pain, inflammation, anxiety, and epilepsy. This compound has also been studied for its potential use in cancer therapy, as it has been shown to have anti-tumor effects in some preclinical models.

properties

IUPAC Name

cyclopentyl-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-15-7-8-16(25-2)17(13-15)26(22,23)20-11-9-19(10-12-20)18(21)14-5-3-4-6-14/h7-8,13-14H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFNRMLQKNCKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.